molecular formula C12H12N2O3 B1363731 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 218631-44-8

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1363731
M. Wt: 232.23 g/mol
InChI Key: KGDRXQSJRQQXCK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl group indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent at the 4th position .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . For a detailed analysis, specific data for “1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid” would be required.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups . As a carboxylic acid derivative, this compound might undergo reactions typical for this class of compounds, such as neutralization reactions with bases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Kumarasinghe et al. (2009) discussed the synthesis of a structurally related compound, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination. The study emphasizes the complex formation and conformational differences in similar compounds, which is crucial in understanding the properties and applications of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Conformation and Hydrogen Bonding

  • A study by Asma et al. (2018) on a similar compound, 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, reveals complex hydrogen-bonded framework structures. This indicates potential applications in materials science and molecular engineering where hydrogen bonding plays a pivotal role (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

Nonlinear Optical Properties

  • Tamer et al. (2015) conducted a detailed study on a related molecule, demonstrating its nonlinear optical activity due to a small energy gap between molecular orbitals. This suggests potential applications of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in the field of nonlinear optics and photonics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Auxin Activities and Synthesis

  • Yue et al. (2010) discussed the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its transformation into pyrazole carboxylic acid. The study evaluated the auxin activities of these compounds, suggesting their potential use in agricultural sciences (Yue, Mu Pingping, Zhang-Qi Yang, Z. Ting, & Lv Jian-zhou, 2010).

Cytotoxicity Studies

  • Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of related compounds in medical research, particularly in cancer therapy (Hassan, Hafez, & Osman, 2014).

Anti-inflammatory and Analgesic Activities

  • Menozzi et al. (1994) explored the anti-inflammatory and analgesic activities of 1-aryl-1H-pyrazole-5-acetic acids. This study suggests that derivatives of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid might have potential therapeutic applications in treating inflammation and pain (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific data for “1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid”, it’s difficult to provide a detailed safety profile.

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)14(13-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDRXQSJRQQXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377782
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

218631-44-8
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (1.00 g, 3.84 mmol) in ethanol (20 mL) and water (20 mL) was added a sodium hydroxide solution (50% in water, 1 mL). The solution was stirred at 45° C. overnight. After the solution was allowed to cool to room temperature, 1 N HCl was added until the solution was acidic to pH paper. The solution was extracted with ethyl acetate (3×). The combined organic layers were dried (MgSO4) and concentrated to give 761 mg of the title compound, which was used in the next reaction without further purification. LC-MS (C12H12N2O3 calculated 232) m/z 233 (M+H).
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-Methoxy-phenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (400 mg) in a 1:1:1 mixture of MeOH:THF:water was added 10% NaOH (20 mL). The mixture was heated to reflux and the reaction monitored by TLC and HPLC until hydrolysis was complete. The solution was cooled and concentrated under reduced pressure. The residue was acidified with 10% HCl and extracted with EtOAc. The organic fractions were combined and dried over MgSO4 and concentrated under reduced pressure. The resulting solid was used without further purification (Yield 242 mg). LC-MS (C12H12N2O3 calculated 232) m/z 231 (M−H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, XD Fu, HP Mu, XF Qin… - Journal of Chemical …, 2014 - journals.sagepub.com
Twenty eight aryl pyrazole derivatives containing 5-fluorouracil were designed and synthesised via the key intermediate 1-aryl-3-methyl-1H-pyrazole-5-carboxylic acid. The structures of …
Number of citations: 3 journals.sagepub.com
J Hu, J Wang, T Zhou, Y Xu - Journal of Chemical Research, 2011 - journals.sagepub.com
A rapid and efficient microwave-assisted synthesis N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide is described. These tetrazole pyrazole amides have …
Number of citations: 4 journals.sagepub.com

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